2-(4,5-DIBROMO-2-THIENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID
Overview
Description
2-(4,5-Dibromo-2-thienyl)-1,3-thiazolane-4-carboxylic acid is a complex organic compound that features a thiazolane ring fused with a dibromothienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromo-2-thienyl)-1,3-thiazolane-4-carboxylic acid typically involves the deprotonation of 2,3-dibromothiophene to generate (4,5-dibromo-2-thienyl)lithium. This intermediate undergoes a halogen dance isomerization to form a more stable thienyllithium, which is then reacted with a thiazolane derivative under controlled conditions to yield the target compound .
Industrial Production Methods
continuous flow microreactor technology has been suggested as a potential method for scaling up the synthesis of reactive organometallic intermediates, which could be applied to the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dibromo-2-thienyl)-1,3-thiazolane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: Halogen atoms in the dibromothienyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thienyl derivatives .
Scientific Research Applications
2-(4,5-Dibromo-2-thienyl)-1,3-thiazolane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4,5-Dibromo-2-thienyl)-1,3-thiazolane-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dibromothienyl group can form strong interactions with aromatic residues in proteins, while the thiazolane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dibromo-2-thienyl)-1,3-thiazole-4-carboxylic acid
- 2-(4,5-Dibromo-2-thienyl)-1,3-thiazole-5-carboxylic acid
- 2-(4,5-Dibromo-2-thienyl)-1,3-thiazolidine-4-carboxylic acid
Uniqueness
2-(4,5-Dibromo-2-thienyl)-1,3-thiazolane-4-carboxylic acid is unique due to its thiazolane ring, which distinguishes it from other similar compounds that may have thiazole or thiazolidine rings. This structural difference can lead to variations in reactivity, stability, and biological activity .
Properties
IUPAC Name |
2-(4,5-dibromothiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2S2/c9-3-1-5(15-6(3)10)7-11-4(2-14-7)8(12)13/h1,4,7,11H,2H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFPUYNDJFURLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=C(S2)Br)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.